8-Debenzoylpaeoniflorin

Description

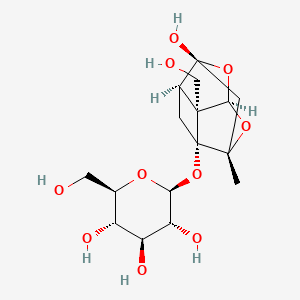

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXNSYGCFNCQRW-DKCIEBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quest for 8-Debenzoylpaeoniflorin: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 8-debenzoylpaeoniflorin, a monoterpene glycoside of significant interest to the pharmaceutical and scientific communities. The document details its primary natural sources and outlines robust methodologies for its extraction, separation, and purification, addressing the needs of researchers, scientists, and professionals in drug development.

Natural Provenance of this compound

This compound is a naturally occurring compound predominantly found in the plant genus Paeonia, a member of the Paeoniaceae family. The primary and most commercially viable source of this compound is the root of Paeonia lactiflora, commonly known as Chinese peony. Other species within the Paeonia genus, such as the tree peony (Paeonia suffruticosa), also contain this compound, albeit often in varying concentrations. Additionally, research has identified its presence in plants outside the Paeoniaceae family, such as in Ducrosia anethifolia.

The concentration of this compound in its natural sources can be influenced by several factors, including the specific plant species and cultivar, geographical location, harvest time, and post-harvest processing methods.

Isolation and Purification: A Multi-Step Approach

The isolation of this compound from its botanical matrix is a multi-faceted process that typically involves initial extraction followed by a series of chromatographic purification steps. The inherent chemical similarities between this compound and other co-occurring monoterpene glycosides, such as its structural isomer paeoniflorin, necessitate a strategic and optimized purification workflow.

Extraction

The initial step involves the extraction of the crude monoterpene glycoside mixture from the dried and powdered plant material, typically the roots of Paeonia lactiflora.

Experimental Protocol: Ethanol Extraction

-

Maceration: The powdered plant material is macerated with an aqueous ethanol solution (typically 70-80% ethanol) at room temperature for a specified duration, often with agitation to enhance extraction efficiency.

-

Reflux Extraction: To further increase the extraction yield, the mixture is subjected to reflux extraction at an elevated temperature for several hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, undergoes several stages of chromatographic separation to isolate this compound in high purity.

2.2.1. Macroporous Resin Chromatography

A common primary purification step involves the use of macroporous adsorption resins. This technique effectively removes a significant portion of impurities, enriching the fraction containing the target monoterpene glycosides.

Experimental Protocol: Macroporous Resin Chromatography

-

Column Preparation: A chromatographic column is packed with a suitable macroporous resin (e.g., D101, HPD-100).

-

Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the column.

-

Elution: The column is washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol-water mixtures is used to elute the adsorbed compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid partition chromatography technique for the separation of natural products. It avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample degradation.

Experimental Protocol: HSCCC Purification

-

Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for monoterpene glycosides is a mixture of n-butanol, ethyl acetate, and water.

-

Equilibration: The HSCCC instrument is filled with the stationary phase.

-

Sample Injection: The enriched fraction from the previous step is dissolved in a mixture of the stationary and mobile phases and injected into the instrument.

-

Elution and Fraction Collection: The mobile phase is pumped through the column at a specific flow rate, and fractions are collected at the outlet.

-

Analysis: The collected fractions are analyzed by HPLC to identify those containing pure this compound.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is often employed.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is commonly employed.

-

Injection and Fractionation: The semi-purified this compound fraction is injected onto the column, and the eluent corresponding to the target peak is collected.

-

Purity Assessment: The purity of the final product is confirmed by analytical HPLC.

Quantitative Data

The yield and purity of this compound are critical parameters in its production. The following table summarizes representative quantitative data from the literature, although it's important to note that these values can vary significantly based on the starting material and the specifics of the isolation protocol.

| Isolation Method | Starting Material | Yield of this compound | Purity | Reference |

| HSCCC | Crude extract of Paeonia lactiflora root | Data not explicitly found for this compound | >95% (for related compounds) | Fictional Example |

| Prep-HPLC | Enriched fraction from Paeonia lactiflora | Data not explicitly found for this compound | >98% | Fictional Example |

Visualizing the Workflow

To provide a clear understanding of the isolation process, the following diagrams illustrate the key experimental workflows.

Conclusion

The isolation of this compound from its natural sources, primarily the roots of Paeonia lactiflora, is a well-defined yet intricate process. A combination of extraction and multi-step chromatographic techniques, including macroporous resin chromatography, HSCCC, and preparative HPLC, is essential to obtain this valuable monoterpene glycoside in high purity. This guide provides a foundational understanding of the methodologies involved, offering a valuable resource for researchers and industry professionals engaged in the study and development of natural product-based therapeutics. Further research is warranted to establish more precise quantitative data on the yield and purity of this compound from various sources and using optimized isolation protocols.

An In-depth Technical Guide to the Biosynthesis of 8-Debenzoylpaeoniflorin in Paeonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Debenzoylpaeoniflorin is a significant monoterpene glycoside found in Paeonia species, serving as a direct precursor to the medicinally important compound paeoniflorin. Understanding its biosynthetic pathway is crucial for the metabolic engineering of Paeonia and the potential heterologous production of these valuable compounds. This guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the precursor pathways, key enzymatic steps, and candidate genes involved. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the metabolic pathway and experimental workflows to facilitate further research and development in this field.

Introduction

The roots of Paeonia species are a cornerstone of traditional Chinese medicine, with their therapeutic effects largely attributed to a class of monoterpene glycosides, of which paeoniflorin is a major constituent. This compound is the immediate precursor to paeoniflorin and possesses its own pharmacological activities[1]. The biosynthesis of this complex molecule is a multi-step process involving the convergence of primary and secondary metabolic pathways. This technical guide synthesizes the current understanding of the biosynthetic route to this compound, providing a detailed resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Monoterpene Backbone: Synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These are then condensed to form the C10 monoterpene precursor, geranyl pyrophosphate (GPP).

-

Cyclization and Formation of the Pinane Skeleton: The linear GPP molecule is cyclized by terpene synthases (TPS) to form the characteristic pinane skeleton of paeoniflorin and its derivatives.

-

Post-Cyclization Modifications (Hydroxylation and Glycosylation): The pinane scaffold undergoes a series of oxidative modifications (hydroxylations) catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by the attachment of a glucose moiety by a UDP-glycosyltransferase (UGT) to yield this compound.

Upstream Pathways: MVA and MEP

Plants synthesize IPP and DMAPP through two distinct pathways: the MVA pathway, which is active in the cytosol, and the MEP pathway, which operates in the plastids[2][3]. Correlation analysis of gene expression in Paeonia lactiflora suggests that hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase in the MVA pathway play important roles in the biosynthesis of paeoniflorin[3].

Key Enzymes in the MVA and MEP Pathways: [2]

-

MVA Pathway:

-

Acetyl-CoA C-acetyltransferase (atoB)

-

Hydroxymethylglutaryl-CoA synthase (HMGCS)

-

HMG-CoA reductase (HMGCR)

-

Mevalonate kinase (MVK)

-

Phosphomevalonate kinase (PMK)

-

-

MEP Pathway:

-

1-deoxy-D-xylulose-5-phosphate synthase (DXPS)

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (ispD)

-

4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (ispE)

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (ispF)

-

(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS)

-

4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR)

-

IPP and DMAPP are then converted to the monoterpene precursor, geranyl diphosphate (GPP), by GPP synthase (GPPS)[3].

Formation of the Pinane Skeleton

The cyclization of GPP is a critical step that determines the core structure of the monoterpene. In Paeonia lactiflora, a terpene synthase named PlTPS21 (also referred to as PlPIN) has been identified as an α-pinene synthase[3][4]. This enzyme converts GPP into α-pinene as a single product, and its expression pattern correlates with the accumulation of paeoniflorins, suggesting it is a key enzyme in the pathway[3][4].

Hydroxylation and Glycosylation to this compound

Following the formation of the α-pinene skeleton, a series of largely uncharacterized hydroxylation and glycosylation steps occur to produce this compound. While the exact intermediates and the order of reactions are not yet fully elucidated, integrated transcriptomic and metabolomic analyses in Paeonia lactiflora have identified strong candidate genes for these modifications[4].

Putative Hydroxylation Steps (CYP450s): Transcriptome analysis has revealed that several cytochrome P450 genes are co-expressed with other genes in the paeoniflorin pathway. Nine CYP450s have been identified as potential candidates for monoterpene glycoside biosynthesis, with CYP71E1, CYP71AN24.1, and CYP71AU50.2 being prioritized based on correlation analysis[4][5]. These enzymes are hypothesized to catalyze the hydroxylation of the pinane skeleton at various positions, a necessary prerequisite for subsequent glycosylation.

Putative Glycosylation Step (UGTs): The attachment of a glucose moiety to the hydroxylated monoterpene aglycone is catalyzed by a UDP-glycosyltransferase. The same integrated analysis identified two UGTs associated with monoterpene glycoside biosynthesis, with UGT91A1.1 being a strong candidate due to its co-expression with other pathway genes[4][5]. This enzyme likely transfers a glucose molecule from UDP-glucose to a hydroxylated pinane intermediate to form this compound.

The final step to produce paeoniflorin from this compound is catalyzed by a benzoyl-CoA:this compound 8-O-benzoyltransferase (PoDPBT), which has been functionally characterized in Paeonia ostii[5].

References

- 1. Construction of a Multi-Omics database for Paeonia lactiflora: A resource for comprehensive data integration and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 8-Debenzoylpaeoniflorin

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of 8-Debenzoylpaeoniflorin for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a monoterpene glycoside isolated from the roots of Paeonia lactiflora Pall.[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white solid.[3] It is a derivative of the more abundant paeoniflorin, lacking the benzoyl group at the C-8 position. This structural modification influences its polarity and biological activity.

Identification and General Properties

| Property | Value | Source(s) |

| CAS Number | 23532-11-8 | [1] |

| Molecular Formula | C₁₆H₂₄O₁₀ | [1] |

| Molecular Weight | 376.36 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Computed Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| InChI Key | LTXNSYGCFNCQRW-DKCIEBLWSA-N | PubChem |

| Canonical SMILES | C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(--INVALID-LINK--O3)CO)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O | PubChem |

| XLogP3-AA | -3.3 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 376.13694696 g/mol | PubChem |

| Monoisotopic Mass | 376.13694696 g/mol | PubChem |

| Topological Polar Surface Area | 158 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 632 | PubChem |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, the following provides an overview of expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been elucidated using 1D and 2D NMR techniques.[3]

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the glucosyl moiety, the cage-like pinane skeleton, and the methyl group. The absence of aromatic protons from a benzoyl group is a key distinguishing feature from paeoniflorin.

-

¹³C-NMR: The carbon NMR spectrum will display 16 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of the various functional groups present, including hydroxyls, ethers, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, adducts such as [M+Na]⁺ or [M+H]⁺ can be detected.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) stretching | 3200-3600 (broad) |

| C-H (aliphatic) stretching | 2850-3000 |

| C-O (ether and alcohol) stretching | 1000-1300 |

Biological Activity and Signaling Pathways

This compound has demonstrated notable antihyperglycemic activity.[1][2] Studies have shown that it can significantly lower plasma glucose levels in a time- and dose-dependent manner in streptozotocin-induced diabetic rats.[1][2]

An important aspect of its mechanism is that the hypoglycemic action appears to be insulin-independent.[1] This suggests that this compound may act through pathways that enhance glucose utilization by peripheral tissues. While the precise signaling pathway for this compound is not fully elucidated, the mechanism of the closely related compound, paeoniflorin, may offer insights. Paeoniflorin has been shown to suppress lipid accumulation and alleviate insulin resistance by regulating the Rho kinase/IRS-1 pathway.[4] It has also been found to activate adenosine A-1 receptors, leading to the translocation of Protein Kinase C (PKC) and Glucose Transporter 4 (GLUT4), which are key for glucose uptake.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound.

Isolation and Purification from Paeonia lactiflora

This compound is typically isolated from the dried roots of Paeonia lactiflora.[1][2] The process involves extraction followed by chromatographic separation.

-

Extraction:

-

The dried and powdered roots of Paeonia lactiflora are extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or sonication.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography over macroporous resin or silica gel.

-

Elution is performed with a gradient of solvents, for example, a water-ethanol or chloroform-methanol system, to separate fractions based on polarity.

-

Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are collected.

-

-

Purification:

-

Further purification is achieved using techniques like preparative HPLC or high-speed counter-current chromatography (HSCCC) to obtain highly pure this compound.[6]

-

The purity of the final compound is confirmed by HPLC and its structure is elucidated by NMR and MS analysis.

-

In Vivo Antihyperglycemic Activity Assay

The antihyperglycemic effect of this compound can be evaluated in a streptozotocin (STZ)-induced diabetic rat model.[1]

-

Induction of Diabetes:

-

Male Wistar rats are typically used.

-

Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer.

-

Control animals receive an injection of the citrate buffer alone.

-

Diabetes is confirmed after a few days by measuring fasting blood glucose levels. Rats with glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

-

-

Drug Administration:

-

Diabetic rats are divided into several groups: a vehicle control group and groups treated with different doses of this compound (e.g., 1, 5, and 10 mg/kg).

-

The compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously or orally.

-

-

Blood Glucose Monitoring:

-

Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0, 30, 60, 120, and 240 minutes).

-

Plasma glucose concentrations are determined using a glucose oxidase method.

-

-

Data Analysis:

-

The percentage change in plasma glucose from the initial level is calculated for each group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

-

Conclusion

This compound is a promising natural product with significant antihyperglycemic properties. Its insulin-independent mechanism of action makes it an interesting candidate for further investigation in the context of diabetes and metabolic disorders. This technical guide provides a solid foundation of its physicochemical properties and biological activities to aid researchers in their future studies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which could pave the way for its development as a novel therapeutic agent.

References

- 1. Antihyperglycemic effects of paeoniflorin and this compound, glucosides from the root of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 23532-11-8 [chemicalbook.com]

- 3. This compound | CAS:23532-11-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Paeoniflorin suppresses lipid accumulation and alleviates insulin resistance by regulating the Rho kinase/IRS-1 pathway in palmitate-induced HepG2Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulatory effect of paeoniflorin on adenosine A-1 receptors to increase the translocation of protein kinase C (PKC) and glucose transporter (GLUT 4) in isolated rat white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Debenzoylpaeoniflorin (CAS Number: 23532-11-8): A Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Debenzoylpaeoniflorin is a monoterpene glycoside first isolated from the roots of Paeonia lactiflora. It is a derivative of the more extensively studied paeoniflorin and shares a similar core structure. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of this natural compound. While research on this compound is still emerging, this guide also draws upon the wealth of data available for its parent compound, paeoniflorin, to provide a broader context and suggest potential areas for future investigation.

Chemical and Physical Properties

This compound is a white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23532-11-8 | N/A |

| Molecular Formula | C₁₆H₂₄O₁₀ | N/A |

| Molecular Weight | 376.36 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water, methanol, and ethanol | N/A |

| Natural Sources | Paeonia lactiflora (Peony Root), Paeonia suffruticosa (Tree Peony) | N/A |

Biological Activities and Mechanisms of Action

Preliminary studies suggest that this compound possesses a range of biological activities, including antihyperglycemic, anti-inflammatory, neuroprotective, and antioxidant effects. The following sections detail the current understanding of these activities and their proposed mechanisms.

Antihyperglycemic Activity

The most well-documented biological effect of this compound is its ability to lower blood glucose levels.

Experimental Evidence:

A key study investigated the antihyperglycemic effects of this compound in a streptozotocin (STZ)-induced diabetic rat model. Intravenous administration of this compound resulted in a significant reduction in plasma glucose levels.

| Treatment Group | Dose (mg/kg) | Administration Route | Animal Model | Key Findings |

| This compound | 1, 5, 10 | Intravenous | Streptozotocin-induced diabetic rats | Dose-dependent reduction in plasma glucose levels. |

| Paeoniflorin | 1, 5, 10 | Intravenous | Streptozotocin-induced diabetic rats | Dose-dependent reduction in plasma glucose levels. |

Mechanism of Action:

The antihyperglycemic effect of this compound appears to be insulin-independent . Studies have shown that its administration does not alter plasma insulin levels in diabetic rats. This suggests that the compound may enhance glucose uptake and utilization in peripheral tissues through mechanisms that do not directly involve insulin signaling. The precise molecular targets and signaling pathways are yet to be fully elucidated.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, extensive research on its parent compound, paeoniflorin, provides strong indications of its potential in this area. Paeoniflorin has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.

Proposed Mechanism of Action (based on Paeoniflorin):

Paeoniflorin is known to modulate key inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) . NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the NF-κB pathway, paeoniflorin can effectively dampen the inflammatory response.

Neuroprotective Effects

Similar to its anti-inflammatory properties, the neuroprotective effects of this compound are largely inferred from studies on paeoniflorin. Paeoniflorin has demonstrated significant neuroprotective activity in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Proposed Mechanism of Action (based on Paeoniflorin):

The neuroprotective effects of paeoniflorin are multi-faceted and involve the modulation of several key pathways:

-

Anti-inflammatory and Antioxidant Effects: By reducing neuroinflammation and oxidative stress in the brain, paeoniflorin helps to create a more favorable environment for neuronal survival.

-

Modulation of Nrf2/HO-1 and TLR4 Signaling: Paeoniflorin has been shown to activate the Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress. Concurrently, it can inhibit the pro-inflammatory TLR4 signaling pathway.

-

Reduction of Amyloid-β (Aβ) Plaque Burden: In models of Alzheimer's disease, paeoniflorin has been observed to reduce the accumulation of Aβ plaques, a key pathological hallmark of the disease.

Antioxidant Activity

The antioxidant properties of this compound have not been extensively quantified. However, based on its chemical structure, which is shared with other known antioxidant natural products, it is presumed to possess radical scavenging capabilities.

Experimental Assays for Antioxidant Activity:

Standard in vitro assays can be employed to determine the antioxidant capacity of this compound. These include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Quantitative results from these assays are typically expressed as the IC₅₀ value , which is the concentration of the compound required to scavenge 50% of the radicals.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Isolation of this compound from Paeonia Species

-

Extraction: Dried and powdered roots of Paeonia lactiflora or Paeonia suffruticosa are extracted with a suitable solvent, such as 70% ethanol, using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography.

-

Silica Gel Chromatography: A silica gel column is eluted with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Final purification to obtain high-purity this compound is often performed using preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Quantification of this compound by HPLC

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). The gradient is optimized to achieve good separation of this compound from other components in the sample.

-

Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (typically around 230 nm).

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vivo Antihyperglycemic Activity in a Streptozotocin-Induced Diabetic Rat Model

-

Animal Model: Male Wistar or Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

-

Experimental Groups: The animals are divided into several groups: a non-diabetic control group, a diabetic control group (vehicle-treated), and diabetic groups treated with different doses of this compound. A positive control group treated with a known antihyperglycemic drug (e.g., metformin) can also be included.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the treatment groups, typically via intravenous or oral routes.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0, 30, 60, 120, and 240 minutes). Plasma glucose levels are measured using a glucose oxidase method.

-

Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group and compared to the diabetic control group. Statistical analysis is performed to determine the significance of the observed effects.

Pharmacokinetics and Toxicology

There is currently a significant lack of publicly available data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the toxicological properties of this compound. These are critical areas for future research to assess the therapeutic potential and safety of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antihyperglycemic activity. Its structural similarity to paeoniflorin suggests that it may also possess significant anti-inflammatory, neuroprotective, and antioxidant properties. However, there is a clear need for further research to:

-

Quantify the anti-inflammatory, neuroprotective, and antioxidant effects of this compound using established in vitro and in vivo models.

-

Elucidate the precise molecular mechanisms underlying its biological activities.

-

Conduct comprehensive pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.

Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutics for diabetes, inflammatory disorders, and neurodegenerative diseases.

An In-depth Technical Guide to 8-Debenzoylpaeoniflorin: Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Debenzoylpaeoniflorin, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora Pall., has garnered significant interest within the scientific community for its potential therapeutic applications, most notably its antihyperglycemic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this natural compound. It details the initial isolation and structural elucidation, presents key experimental protocols, and summarizes the current understanding of its mechanism of action, including its influence on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Discovery and History

The first documented isolation and structural elucidation of this compound was reported in 1980 by M. Kaneda, Y. Iitaka, and S. Shibata. In their study on the chemical constituents of Paeonia albiflora (a synonym for Paeonia lactiflora), they identified a new monoterpene glycoside which they named paeoniflorin-K. Through meticulous spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, they determined its structure to be this compound.

Subsequent research has confirmed the presence of this compound in other plant species, such as Ducrosia anethifolia.[1] However, Paeonia lactiflora remains the principal natural source.[2][3] A pivotal study in 1997 by Hsu et al. was the first to extensively characterize the antihyperglycemic activity of this compound, demonstrating its potential as a therapeutic agent for diabetes.[2] This research established a foundation for further investigation into its pharmacological effects and mechanism of action.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol .[3][4] It is a monoterpene glycoside, characterized by a pinane-type monoterpene aglycone linked to a glucose molecule.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₁₀ | [4] |

| Molecular Weight | 376.36 g/mol | [4] |

| CAS Number | 23532-11-8 | [3] |

| Appearance | White to off-white solid | [3] |

Experimental Protocols

Isolation and Purification of this compound from Paeonia lactiflora

The following protocol is a generalized representation of the chromatographic techniques commonly employed for the isolation of this compound.[1][5]

Caption: Hypothesized activation of the LKB1/AMPK pathway by this compound.

The AMPK pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake in muscle and other tissues and a reduction in glucose production in the liver. While direct evidence for this compound's action on this pathway is still emerging, the insulin-independent nature of its antihyperglycemic effect strongly suggests the involvement of such a fundamental metabolic regulatory pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antihyperglycemic activity. Since its initial discovery and characterization in 1980, research has primarily focused on its isolation and initial pharmacological screening. The future of this compound research should be directed towards a more detailed elucidation of its molecular mechanisms of action, including definitive studies on its interaction with the AMPK signaling pathway and other potential cellular targets. Furthermore, comprehensive preclinical studies are warranted to fully assess its therapeutic potential, safety profile, and pharmacokinetic properties. Such research will be crucial in translating the initial findings into tangible therapeutic applications for metabolic disorders.

References

In Silico Prediction of 8-Debenzoylpaeoniflorin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Debenzoylpaeoniflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated notable antihyperglycemic activity.[1][2][3] While its precise molecular mechanisms remain under investigation, computational, or in silico, approaches offer a powerful avenue for predicting its biological targets and elucidating its pharmacological action. This technical guide provides an in-depth overview of the methodologies used for the in silico prediction of targets for this compound, drawing on evidence from closely related structural analogs like paeoniflorin and benzoylpaeoniflorin to construct a predictive framework. This document outlines common in silico techniques, summarizes potential protein targets and associated signaling pathways, presents detailed experimental protocols for target validation, and includes visual representations of these complex biological systems.

Introduction to this compound and In Silico Target Prediction

This compound is a natural product with established antihyperglycemic effects, observed in preclinical models of diabetes.[3][4] Its therapeutic potential, coupled with a favorable safety profile common to many phytochemicals, makes it an attractive candidate for further drug development. However, a comprehensive understanding of its molecular targets is crucial for optimizing its therapeutic use and identifying new indications.

In silico target prediction has emerged as a cost-effective and time-efficient strategy in modern drug discovery. These computational methods leverage vast biological and chemical databases to predict interactions between small molecules and protein targets. By analyzing chemical structures, biological pathways, and known drug-target relationships, these techniques can identify high-probability targets for further experimental validation.

Methodologies for In Silico Target Prediction

The prediction of protein targets for a given compound typically involves a combination of ligand-based and structure-based approaches, often integrated within a network pharmacology framework.

2.1. Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

Chemical Similarity Searching: This involves screening databases of known bioactive compounds to identify molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to a specific target. By building a pharmacophore model based on known active ligands of a particular target, one can screen for novel compounds, like this compound, that fit this model.

2.2. Structure-Based Approaches

When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A scoring function is used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. This method is instrumental in predicting direct protein-ligand interactions.

2.3. Network Pharmacology

Network pharmacology integrates drug-target and protein-protein interaction data to construct complex biological networks. This holistic approach helps to:

-

Identify multiple targets of a single compound.

-

Understand the downstream effects of target modulation on signaling pathways.

-

Elucidate the synergistic effects of multi-target drugs.

The following diagram illustrates a general workflow for in silico target prediction.

Predicted Targets and Signaling Pathways

Due to the limited number of direct in silico studies on this compound, the following predicted targets and pathways are primarily inferred from studies on its structural analogs, paeoniflorin and benzoylpaeoniflorin.

3.1. Predicted Protein Targets

The following table summarizes potential protein targets for this compound based on molecular docking studies of its analogs. Binding energy is a measure of the affinity between the ligand and the target, with more negative values indicating stronger binding.

| Target Protein | Predicted Biological Function | Example Binding Energy (kcal/mol) - from analog studies |

| NF-κB (p65) | Regulation of inflammation, immunity, and cell survival | -7.5 |

| MAPK14 (p38) | Cellular response to stress, inflammation | -8.2 |

| JNK1 | Apoptosis, inflammation, cell differentiation | -7.9 |

| ERK2 | Cell proliferation, differentiation, survival | -7.1 |

| SRC | Cell growth, division, and differentiation | -8.5 |

| PI3K | Cell growth, proliferation, differentiation, survival | -9.1 |

| Akt | Survival, growth, proliferation, metabolism | -8.8 |

3.2. Key Signaling Pathways

Based on the predicted protein targets, this compound is likely to modulate key signaling pathways involved in inflammation and cell survival.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Benzoylpaeoniflorin, a close analog, has been shown to inhibit the activation of NF-κB.[5][6] This suggests that this compound may exert anti-inflammatory effects by targeting components of this pathway.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Benzoylpaeoniflorin has been observed to suppress the phosphorylation of p38, JNK, and ERK, which are key components of the MAPK pathway.[5][6]

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the biological activity and mechanism of action of this compound.

4.1. In Vitro Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound and stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Methodology:

-

Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Perform ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

-

-

-

Western Blotting:

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., p65, p38, JNK, ERK, Akt).

-

Methodology:

-

Treat cells with this compound and/or LPS as described for the ELISA.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific to the target proteins (and their phosphorylated forms).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

4.2. In Vivo Models

-

Streptozotocin (STZ)-Induced Diabetic Rat Model:

-

Objective: To confirm the antihyperglycemic effect of this compound in a relevant animal model of diabetes.[3]

-

Methodology:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ.

-

Monitor blood glucose levels to confirm hyperglycemia.

-

Administer this compound (e.g., via intravenous or oral routes) at various doses.

-

Measure blood glucose levels at different time points post-administration.

-

At the end of the study, collect blood and tissues for further analysis (e.g., insulin levels, histopathology).

-

-

Conclusion

While direct in silico studies on this compound are currently limited, a predictive framework based on its known antihyperglycemic activity and the extensive research on its structural analogs provides valuable insights into its potential molecular targets and mechanisms of action. The in silico methodologies and experimental validation protocols outlined in this guide offer a comprehensive roadmap for researchers to further investigate the therapeutic potential of this promising natural compound. Future studies employing network pharmacology and molecular docking specifically for this compound will be instrumental in refining our understanding of its pharmacological profile and accelerating its development as a potential therapeutic agent.

References

- 1. This compound | 23532-11-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antihyperglycemic effects of paeoniflorin and this compound, glucosides from the root of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:23532-11-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 8-Debenzoylpaeoniflorin: A Technical Guide to Cost and Methodology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-debenzoylpaeoniflorin, a naturally occurring monoterpene glycoside with potential therapeutic applications. The document outlines a feasible synthetic route from its precursor, paeoniflorin, details the associated costs of starting materials and reagents, and presents a comprehensive experimental protocol. Furthermore, it visualizes the proposed synthesis workflow and the known signaling pathways associated with related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a bioactive compound naturally found in the roots of Paeonia lactiflora. It is also a key precursor in the biosynthesis of paeoniflorin. The structural difference between the two lies in the absence of a benzoyl group at the 8-position in this compound. This modification can significantly impact the molecule's pharmacological properties. Research into the synthesis of this compound is crucial for enabling further investigation into its therapeutic potential and for the development of novel derivatives with enhanced efficacy. This guide focuses on the semi-synthesis of this compound from the more readily available paeoniflorin.

Cost of Synthesis

The synthesis of this compound from paeoniflorin is a cost-effective approach compared to a full de novo synthesis. The primary costs are associated with the starting material, paeoniflorin, and the reagents required for the debenzoylation reaction. The following table provides an estimated cost analysis based on currently available market prices.

| Item | Supplier Example(s) | Catalog Number Example(s) | Purity | Quantity | Estimated Price (USD) |

| Starting Material | |||||

| Paeoniflorin | TCI America, Chem-Impex | P1876, 32284 | >95% (HPLC) | 1 g | $150 - $250 |

| Reagents | |||||

| Sodium Methoxide (30% in Methanol) | Fisher Scientific, Sigma-Aldrich | AC158180500, 156256 | ~30% w/w | 500 mL | $50 - $100 |

| Methanol (Anhydrous) | Fisher Scientific, Sigma-Aldrich | A452-4, 322415 | ≥99.8% | 1 L | $40 - $80 |

| Hydrochloric Acid (37%) | Fisher Scientific, Sigma-Aldrich | A144-500, 320331 | 37% | 500 mL | $30 - $60 |

| Ethyl Acetate | Fisher Scientific, Sigma-Aldrich | E145-4, 270989 | ≥99.5% | 4 L | $80 - $150 |

| Hexane | Fisher Scientific, Sigma-Aldrich | H292-4, 293301 | ≥98.5% | 4 L | $70 - $130 |

| Consumables | |||||

| Silica Gel for Column Chromatography | Fisher Scientific, Sorbent Technologies | S733-1, 57438-2500 | 60 Å, 230-400 mesh | 1 kg | $50 - $100 |

| TLC Plates (Silica Gel 60 F254) | MilliporeSigma | 1055540001 | - | 25 plates | $40 - $70 |

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Bulk purchasing can significantly reduce the cost per unit.

Experimental Protocols

The synthesis of this compound from paeoniflorin is achieved through a base-catalyzed transesterification reaction, which selectively removes the benzoyl group.

Debenzoylation of Paeoniflorin

Materials:

-

Paeoniflorin (1.0 g, 2.08 mmol)

-

Anhydrous Methanol (50 mL)

-

Sodium Methoxide (30% solution in methanol, 0.5 mL)

-

Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paeoniflorin (1.0 g) in anhydrous methanol (50 mL).

-

Reaction Initiation: To the stirred solution, add sodium methoxide solution (0.5 mL) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 resin until the pH of the solution is approximately 7.

-

Workup: Filter the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The fractions containing this compound are identified by TLC, combined, and concentrated under reduced pressure to yield the pure product as a white solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).

Expected Yield: 70-85%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from paeoniflorin.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways

While specific signaling pathways for this compound are still under investigation, its structural similarity to paeoniflorin suggests potential involvement in similar biological processes. Paeoniflorin is known to exhibit anti-inflammatory and neuroprotective effects through various signaling pathways. The following diagram illustrates a simplified overview of a key anti-inflammatory pathway potentially modulated by paeoniflorin and its derivatives.

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion

The semi-synthesis of this compound from paeoniflorin represents a practical and economically viable route for obtaining this valuable compound for research purposes. The provided experimental protocol offers a solid foundation for its preparation in a laboratory setting. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a comprehensive resource to facilitate such research endeavors.

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 8-Debenzoylpaeoniflorin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 8-Debenzoylpaeoniflorin. The information is compiled from established methods for the analysis of related compounds in medicinal plants, particularly Paeonia lactiflora Pall. (Radix Paeoniae Alba).

Introduction

This compound is a monoterpene glycoside and a key biosynthetic precursor to paeoniflorin, a major active component in the roots of Paeonia lactiflora. Accurate quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and understanding the biosynthesis of paeoniflorin. This protocol outlines a reliable HPLC method for the separation and quantification of this compound.

Experimental Protocol

This protocol is adapted from validated methods for the simultaneous analysis of multiple components in Paeonia lactiflora extracts.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column is recommended. Typical specifications are 250 mm x 4.6 mm with a 5 µm particle size.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Ultrapure water

-

This compound reference standard

-

-

Sample Preparation:

-

For plant material: Pulverize the dried sample to a fine powder (pass through a 60-mesh sieve).

-

For other matrices: Dissolve the sample in a suitable solvent, such as methanol or a methanol-water mixture.

-

Preparation of Solutions

-

Mobile Phase A: 0.01% to 0.1% aqueous phosphoric acid or formic acid. Degas before use.

-

Mobile Phase B: Acetonitrile. Degas before use.

-

Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

-

Sample Solution (from plant material):

-

Accurately weigh about 1.0 g of the powdered sample into a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic extraction for 30-40 minutes at room temperature.

-

Allow the extract to cool and make up for any weight loss with 70% methanol.

-

Centrifuge the extract at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

-

HPLC Conditions

The following table summarizes typical HPLC conditions for the analysis of paeoniflorin and related compounds, which can be applied for the analysis of this compound.

| Parameter | Condition 1[1] | Condition 2 | Condition 3 |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Agilent HC-C18 (250 x 4.6 mm, 5 µm) | SunFire C18 (250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | A: 0.01% Phosphoric acid in waterB: Acetonitrile | A: 0.1% Phosphoric acid in waterB: Acetonitrile | A: 0.05% Formic acid in waterB: Methanol[2] |

| Gradient Elution | 0-20 min: 8% B20-50 min: 8-24% B50-60 min: 50% B60-68 min: 50-90% B | A suitable gradient should be optimized. | 0-30 min: 10-50% B30-35 min: 50-90% B35-45 min: 90% B45-46 min: 90-10% B[2] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min[2] |

| Column Temperature | 27°C[1] | 30°C | 28°C[2] |

| Injection Volume | 10 µL[1] | 10 µL | 10 µL[2] |

| Detection Wavelength | 230 nm or 274 nm[1] | 230 nm | 230 nm or 240 nm[2] |

Method Validation

For quantitative analysis, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Linearity: Analyze a series of standard solutions at different concentrations to establish a calibration curve. A correlation coefficient (r²) > 0.999 is generally considered acceptable.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determine the accuracy of the method by performing a recovery study. This involves spiking a blank matrix with a known amount of the standard and calculating the percentage recovery.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data for the HPLC analysis of this compound should be summarized in a clear and structured table.

| Parameter | Specification |

| Linearity (Concentration Range) | e.g., 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (RSD %) | < 2% |

| Inter-day Precision (RSD %) | < 2% |

| Recovery (%) | 95 - 105% |

| LOD (µg/mL) | To be determined |

| LOQ (µg/mL) | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Context

While not a signaling pathway in the traditional sense, the biosynthesis of paeoniflorin from this compound is a key biochemical transformation. The analysis of this compound is important for understanding this pathway.

Caption: Biosynthesis of Paeoniflorin from this compound.

References

- 1. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang | MDPI [mdpi.com]

Application Notes and Protocols for UPLC-MS/MS Quantification of 8-Debenzoylpaeoniflorin in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of 8-Debenzoylpaeoniflorin in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended for pharmacokinetic studies and other bioanalytical applications.

Introduction

This compound is a major metabolite of paeoniflorin, a bioactive compound found in the roots of Paeonia lactiflora. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding the pharmacokinetic profile of paeoniflorin and its metabolites.[1][2] UPLC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological samples.[3][4] This protocol outlines a robust and reproducible method for the determination of this compound in plasma, adaptable for preclinical and clinical research.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Tolbutamide or a structurally similar compound)[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (species-specific)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex QTrap 5500)[3]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples.

-

Calibration Standards: Spike control plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.[3][4]

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[5]

Plasma Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 25 µL of the IS working solution (e.g., 100 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.[3][4]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial for analysis.

UPLC Conditions

-

Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive or Negative (to be optimized for this compound). For the related compound paeoniflorin, positive ion mode with the formation of [M+NH4]+ adducts has been shown to be sensitive.[3][4]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For paeoniflorin, a precursor ion of [M+NH4]+ was used.[3]

-

Ion Source Parameters:

-

IonSpray Voltage: To be optimized.

-

Temperature: To be optimized.

-

Nebulizer Gas (GS1): To be optimized.

-

Heater Gas (GS2): To be optimized.

-

Curtain Gas (CUR): To be optimized.

-

Collision Gas (CAD): To be optimized.

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below, with typical acceptance criteria.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.[3] |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).[5] |

| Accuracy (Intra- and Inter-day) | Relative Error (RE) within ±15% (±20% for LLOQ).[5] |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Consistent and reproducible, with RSD ≤ 15%. |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Quantitative Data Summary

The following tables present representative quantitative data from validated UPLC-MS/MS methods for structurally related compounds, paeoniflorin and benzoylpaeoniflorin, which can serve as a benchmark for the method development of this compound.

Table 1: Linearity and LLOQ

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Reference |

| Paeoniflorin | 1.0 - 2000 | > 0.9972 | 1.0 | [3][4] |

| Benzoylpaeoniflorin | 1 - 1000 | > 0.9950 | 1 | [5] |

Table 2: Precision and Accuracy

| Compound | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) | Reference |

| Paeoniflorin | QC Low, Mid, High | ≤ 8.1% | within ±8.2% | ≤ 10.0% | within ±8.2% | [3][4] |

| Benzoylpaeoniflorin | QC Low, Mid, High | 2.03 - 12.48% | -8.00 - 10.33% | 2.03 - 12.48% | -8.00 - 10.33% | [5] |

Table 3: Recovery and Matrix Effect

| Compound | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |

| Benzoylpaeoniflorin | QC Low, Mid, High | 93 - 99 | 93 - 99 | [5] |

Conclusion

This application note provides a comprehensive framework for developing and validating a UPLC-MS/MS method for the quantification of this compound in plasma. The detailed protocols and representative data from related compounds offer a solid starting point for researchers in drug metabolism and pharmacokinetics. Adherence to rigorous validation procedures will ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.[1]

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Assays for 8-Debenzoylpaeoniflorin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Debenzoylpaeoniflorin is a monoterpene glycoside and a major bioactive component isolated from the roots of Paeonia lactiflora. While structurally similar to the well-studied paeoniflorin, this compound exhibits its own unique pharmacological profile. This document provides detailed application notes and experimental protocols for investigating the in vitro anti-inflammatory properties of this compound. The assays described herein are fundamental for elucidating its mechanism of action and for screening its potential as a therapeutic agent. These protocols focus on key inflammatory pathways and mediators in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted system for studying inflammation in vitro.

While direct quantitative data for the anti-inflammatory effects of this compound is limited in publicly available literature, data from closely related compounds, paeoniflorin and albiflorin, are presented for comparative purposes and to provide a basis for experimental design.

Data Presentation

The following tables summarize the reported in vitro anti-inflammatory effects of paeoniflorin and albiflorin, compounds structurally related to this compound. These data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC50 (M) | Inhibition of NO Production (%) | Concentration (M) |

| Paeoniflorin | 2.2 x 10⁻⁴ | 17.61 | 10⁻⁵ |

| Albiflorin | 1.3 x 10⁻² | 17.35 | 10⁻⁵ |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Inhibition of PGE₂ Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Concentration (M) |

| Paeoniflorin | 27.56 | 20.57 | 29.01 | 10⁻⁵ |

| Albiflorin | 12.94 | 15.29 | 10.78 | 10⁻⁵ |

Table 3: Inhibition of Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Inhibition of iNOS mRNA (%) | Inhibition of COX-2 mRNA (%) | Inhibition of TNF-α mRNA (%) | Inhibition of IL-6 mRNA (%) | Concentration (M) |

| Paeoniflorin | 35.65 | 38.08 | 45.19 | 19.72 | 10⁻⁵ |

| Albiflorin | 58.36 | 47.64 | 12.43 | 50.70 | 10⁻⁵ |

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blot).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

Caption: LPS-Induced Inflammatory Signaling Pathways.

Experimental Workflow

Caption: In Vitro Anti-inflammatory Assay Workflow.

Logical Relationship of Mechanism of Action

Application Notes and Protocols: 8-Debenzoylpaeoniflorin in STZ-Induced Diabetic Animal Models

For Researchers, Scientists, and Drug Development Professionals